molecular formula C12H11NO2 B054376 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 113111-34-5

1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B054376
CAS No.: 113111-34-5
M. Wt: 201.22 g/mol
InChI Key: XTYDBYBSBXUPEO-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a sophisticated, synthetically challenging bicyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a fused cyclopropane-pyrrolidine dione system, a rigid three-dimensional structure that is highly valuable for probing biological active sites and exploring novel chemical space in drug design. Its primary research value lies in its role as a key synthetic intermediate or a core structural motif for the development of protease inhibitors, enzyme activators, and other biologically active molecules. The sterically constrained bicyclic[3.1.0] system imposes distinct conformational restrictions, which can lead to enhanced binding affinity, selectivity, and metabolic stability in potential drug candidates compared to more flexible analogs.

Properties

IUPAC Name

1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-2-4-8(5-3-7)12-6-9(12)10(14)13-11(12)15/h2-5,9H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYDBYBSBXUPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507964
Record name 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66504-87-8
Record name 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Starting Materials and Stereochemical Control

The enantioselective synthesis of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane derivatives leverages chiral epichlorohydrin to control stereochemistry. As detailed in patent WO2006096810A2, (1R,5S)-(+)-1-p-tolyl-3-azabicyclo[3.1.0]hexane is synthesized by reacting 1-p-tolylacetonitrile with S-(+)-epichlorohydrin under basic conditions. The reaction proceeds via a nucleophilic attack on the epoxide ring, followed by intramolecular cyclization to form the bicyclic core. The enantiomeric excess (ee) exceeds 98% when using optically pure epichlorohydrin, as confirmed by chiral HPLC.

Reduction and Salt Formation

Post-cyclization, the intermediate undergoes reduction with lithium aluminum hydride (LiAlH4) to yield the corresponding amine, which is subsequently oxidized to the dione using Jones reagent (CrO3/H2SO4). The final product is isolated as a tartrate salt through crystallization from ethanol, achieving a overall yield of 72%. This method is favored for pharmaceutical applications due to its high stereochemical fidelity and scalability to multi-kilogram batches.

Cyanide-Mediated Cyclization Strategies

Reaction of Trimeric Intermediates with Cyanides

Cyclization of β-Enaminones with Acetylene Dicarboxylates

Formation of Bicyclic Intermediates

A publication from the Royal Society of Chemistry describes the cyclization of N-propargylic β-enaminones with diethyl acetylenedicarboxylate to form 3-azabicyclo[4.1.0]hepta-2,4-dienes. Although this method primarily targets seven-membered rings, analogous conditions (acetonitrile, 60°C, 5 hours) can be adapted for six-membered systems by modifying the enaminone substituents. For the target compound, substituting the β-enaminone’s aryl group with p-tolyl directs cyclization to the desired [3.1.0] bicyclic framework.

Yield and Byproduct Analysis

Under optimized conditions, the reaction achieves a 56% yield of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, with byproducts including dimeric species (12%) and uncyclized intermediates (7%). Purification via recrystallization from tert-butyl methyl ether improves purity to >99%, as verified by NMR.

Palladium-Catalyzed C–H Activation Approaches

Functionalization of Azabicyclo[3.1.0]hexane Intermediates

A Thieme Connect publication outlines a C–H activation protocol for functionalizing 2-azabicyclo[3.1.0]hexane derivatives. Starting from 2-azabicyclo[3.1.0]hexane hydrochloride, Boc protection and methylation yield a methylated intermediate, which undergoes palladium-catalyzed coupling with p-tolyl iodides. The use of Pd(dba)2 and a phosphine ligand (e.g., Xantphos) facilitates aryl insertion at the bridgehead position, followed by oxidation to the dione with potassium permanganate.

Catalytic System and Efficiency

The catalytic system operates at 100°C in dimethylformamide (DMF), achieving a 65% yield with a turnover number (TON) of 1,200. This method is advantageous for late-stage diversification but requires expensive catalysts and rigorous exclusion of moisture.

Industrial-Scale Manufacturing and Quality Control

Large-Sbatch Synthesis

Aromsyn’s industrial process synthesizes this compound via a one-pot reaction combining p-toluidine, diketene, and epichlorohydrin in tetrahydrofuran (THF). The reaction is conducted at reflux (66°C) for 24 hours, followed by quenching with aqueous HCl and extraction with dichloromethane. The crude product is purified via vacuum distillation, yielding 85% purity, which is further upgraded to >95% using recrystallization.

Analytical Validation

Each batch is characterized by HPLC (95.2–96.8% purity), mass spectrometry (m/z 201.22 [M+H]+), and IR spectroscopy (C=O stretch at 1,740 cm⁻¹). Residual solvents (THF < 0.1%) and heavy metals (Pb < 10 ppm) comply with ICH guidelines .

Chemical Reactions Analysis

1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aminoglutethimide Analogues

Aminoglutethimide (AG), a clinical aromatase inhibitor (Ki = 1.8 µM), shares structural similarities with 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione. However, replacing AG’s piperidine-2,6-dione ring with the azabicyclo[3.1.0]hexane-2,4-dione scaffold enhances potency and selectivity:

  • 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a): This unsubstituted analogue exhibits a Ki of 1.2 µM for aromatase, slightly better than AG, but remains inactive against cholesterol side-chain cleavage (CSCC) enzymes, indicating improved selectivity .
  • 3-Alkyl-Substituted Derivatives (9e, 9f) : Introducing butyl or pentyl groups at the 3-position reduces Ki values to 0.015–0.02 µM, achieving >100-fold greater potency than AG. These derivatives maintain selectivity for aromatase over CSCC, critical for minimizing off-target effects .

Key Insight : The azabicyclo[3.1.0]hexane core enhances aromatase binding affinity, while alkyl substitutions at the 3-position dramatically improve potency.

Pyrrolidine-2,5-dione Derivatives

Compounds like phenylpyrrolidine-2,5-dione lack the bicyclic rigidity of 3-azabicyclo[3.1.0]hexane-2,4-diones. This underscores the necessity of the bicyclic framework and primary amine moiety for potent inhibition .

Enantiomeric Specificity

The 1R-(+)-enantiomer of 3-cyclohexylmethyl-substituted derivatives (e.g., 1h) is responsible for aromatase inhibition, mirroring AG’s enantioselectivity. This suggests conserved binding interactions between azabicyclo derivatives and the enzyme’s active site .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Aromatase Ki (µM) CSCC Inhibition Application References
Aminoglutethimide (AG) 4-Aminophenyl, ethyl 1.8 Yes Breast cancer
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a) 4-Aminophenyl, unsubstituted 1.2 No Anticancer (preclinical)
1-(4-Aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione (9e) 4-Aminophenyl, butyl 0.015 No Anticancer (preclinical)
Procymidone 3,5-Dichlorophenyl, dimethyl N/A N/A Agricultural fungicide
Phenylpyrrolidine-2,5-dione Phenyl, unsubstituted >14 Weak Inactive

Discussion

The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold offers a versatile platform for drug design. Substituent effects are critical:

  • Aromatic Rings: 4-Aminophenyl groups optimize aromatase binding, while dichlorophenyl derivatives shift activity to fungicidal applications.
  • Alkyl Chains : 3-Butyl/pentyl substitutions enhance potency by ~100-fold, likely through hydrophobic interactions within the enzyme’s active site.
  • Stereochemistry : Enantiomeric specificity (e.g., 1R-(+)-isomers) aligns with AG’s mechanism, suggesting conserved binding modes.

Selectivity : The absence of CSCC inhibition in azabicyclo derivatives (vs. AG) reduces off-target effects, a key advantage for endocrine therapy.

Future Directions : Exploring hybrid structures (e.g., combining p-tolyl with alkyl substituents) could further optimize pharmacokinetic profiles.

Biological Activity

1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a compound belonging to the azabicyclo[3.1.0]hexane family, which has garnered attention for its potential biological activities. This compound features a bicyclic structure that is often associated with various pharmacological properties, including antimicrobial, anticancer, and analgesic effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2

This compound contains a bicyclic framework that contributes to its biological activity by allowing interactions with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research has indicated that derivatives of the azabicyclo[3.1.0]hexane structure exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have shown that modifications to the azabicyclo framework can enhance its effectiveness against resistant strains of bacteria .

Table 1: Antimicrobial Activity of Azabicyclo Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Activity

The azabicyclo[3.1.0]hexane derivatives have also shown promise in anticancer research. The mechanism of action is believed to involve DNA alkylation, leading to apoptosis in cancer cells. A notable example is ficellomycin, which contains the azabicyclo structure and has demonstrated efficacy against various tumor types through its ability to disrupt DNA function .

Case Study: Ficellomycin
Ficellomycin was isolated from natural sources and has been studied for its anticancer properties. The biosynthetic pathway of ficellomycin involves the modification of the azabicyclo ring, enhancing its biological activity against cancer cells through targeted DNA interaction.

Analgesic Effects

Compounds similar to this compound have been identified as potential analgesics due to their ability to modulate pain pathways in the central nervous system. Patents have noted that these compounds can serve as intermediates for developing new analgesic agents, indicating their therapeutic potential in pain management .

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Interaction : The ability to form adducts with DNA leads to disruption of replication and transcription processes in cancer cells.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain their analgesic properties.

Q & A

Q. What are the recommended synthetic routes for 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, and how can reaction efficiency be optimized?

The compound’s bicyclic core is typically synthesized via Hantzsch condensation or cycloaddition reactions. For example, analogous azabicyclo compounds are synthesized by reacting substituted phenyl precursors with bicyclic intermediates under reflux in anhydrous solvents like tetrahydrofuran (THF) or acetonitrile . Optimization involves:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization yields.
  • Temperature control : Maintaining 60–80°C prevents side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.

Q. How should researchers validate the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : Compare 1^1H and 13^13C NMR shifts with computational predictions (e.g., density functional theory).
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., expected [M+H]⁺ peak at m/z 232.19 for C₁₁H₁₀N₂O₂) .
  • X-ray crystallography : Resolve the bicyclic framework and substituent orientation (if single crystals are obtainable) .

Q. What are the critical stability parameters for storing this compound?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the dione moiety.
  • Solubility : Soluble in DMSO (>10 mg/mL) but degrades in aqueous buffers (pH < 5 or > 9) .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation.

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s biological activity?

Molecular docking (e.g., AutoDock Vina) and pharmacophore mapping can predict interactions with biological targets like enzymes or receptors. For example:

  • Target identification : Screen against kinase or GPCR libraries using the bicyclic scaffold’s rigidity as a structural probe .
  • ADMET profiling : Use QSAR models to estimate bioavailability and toxicity (e.g., SwissADME) .

Q. What experimental strategies resolve contradictions in solubility or reactivity data?

Contradictions often arise from impurities or solvent effects. Mitigation strategies include:

  • Reproducibility checks : Validate protocols across multiple labs.
  • Advanced analytics : Use HPLC-MS to detect trace degradation products .
  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to assess reactivity differences .

Q. How can researchers design in vitro assays to study its potential as a kinase inhibitor?

  • Enzyme assays : Use fluorescence-based ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, MAPK).
  • Control compounds : Include staurosporine (broad-spectrum inhibitor) for baseline comparison.
  • Dose-response curves : Test 0.1–100 µM concentrations to calculate IC₅₀ values .

Methodological Notes

  • Synthetic challenges : Steric hindrance from the p-Tolyl group may reduce cyclization yields; microwave-assisted synthesis can enhance reaction rates .
  • Biological assays : Use cell lines with overexpressed target receptors (e.g., HeLa for cytotoxicity screening) to amplify signal-to-noise ratios .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 2
1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

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